molecular formula C11H13IO3 B1602911 Ethyl 3-ethoxy-4-iodobenzoate CAS No. 741699-04-7

Ethyl 3-ethoxy-4-iodobenzoate

Cat. No. B1602911
M. Wt: 320.12 g/mol
InChI Key: IZNVUVRUUNUWMI-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-4-iodobenzoate is a chemical compound with the molecular formula C11H13IO3 . It has a molecular weight of 320.13 . This compound is used in scientific research and is known for its complex structure and diverse applications.


Molecular Structure Analysis

The InChI code for Ethyl 3-ethoxy-4-iodobenzoate is 1S/C11H13IO3/c1-3-14-10-7-8 (5-6-9 (10)12)11 (13)15-4-2/h5-7H,3-4H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Application 1: Synthesis of Biphenyl Derivatives

  • Summary of the Application : Ethyl 3-ethoxy-4-iodobenzoate can be used in the synthesis of biphenyl derivatives .
  • Methods of Application : This involves a Negishi cross-coupling with intermediates of the type ArMg(tmp)·2LiCl (tmp = trimethylolpropane) .
  • Results or Outcomes : The result is the formation of biphenyl derivatives, which are important in various fields, including pharmaceuticals and materials science .

Application 2: Synthesis of Polyfunctional Organometallic Reagents

  • Summary of the Application : Ethyl 3-ethoxy-4-iodobenzoate can be used as a starting material in the synthesis of p-carbomethoxyphenylmagnesium bromide .
  • Methods of Application : The specific methods of synthesis are not provided in the source, but it typically involves reaction with magnesium in the presence of a halogen exchange catalyst .
  • Results or Outcomes : The result is the formation of a polyfunctional organometallic reagent that can be used as a building block in the synthesis of complex target molecules .

properties

IUPAC Name

ethyl 3-ethoxy-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNVUVRUUNUWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630504
Record name Ethyl 3-ethoxy-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-ethoxy-4-iodobenzoate

CAS RN

741699-04-7
Record name Ethyl 3-ethoxy-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reflux 3-hydroxy-4-iodo-benzoic acid (38 g, 144 mmol) and saturated solution of HCl in ethanol (600 mL) overnight. Evaporate the solvent yielding 42 g, 99% of 3-hydroxy -4-iodo-benzoic acid ethyl ester. 1H NMR (300 MHz, CDCl3): δ 1.39 (t, J=7.1 Hz, 3H), 4.36 (q, J=7.1 Hz, 2H), 7.33 (dd, J=8.3 and 2.0 Hz, 1H), 7.64 (d, J=2.0 Hz, 1H), 7.75 (d, J=8.3 Hz, 1H). Add ethyl iodide (33.8 g, 216 mmol) to a solution of 3-hydroxy -4-iodo-benzoic acid ethyl ester (42 g, 144 mmol) and K2CO3 (39.9 g, 288 mmol) in acetonitrile (400 mL) under magnetic stirring. Heat the reaction mixture at 65° C. for 2 hours, allow the mixture to cool and maintain at RT overnight. Evaporate the solvent and add ethyl acetate to the crude. Filter the solid through Celite® and evaporate the solvent. Yield 42 g, 96%. 1H NMR (300 MHz, CDCl3): δ 1.39 (t, J=7.1 Hz, 3H), 1.50 (t, J=7.0 Hz, 3H), 4.16 (q, J=7.0 Hz, 2H), 4.37 (q, J=7.1 Hz, 2H), 7.36 (dd, J=8.1 and 1.8 Hz, 1H), 7.42 (d, J=1.8 Hz, 1H), 7.84 (d, J=8.1 Hz, 1H).
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Name
Quantity
39.9 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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